Irilone
Overview
Description
Irilone is an isoflavone, a type of flavonoid, found in plants such as Trifolium pratense (red clover), Iris unguicularis, and Iris germanica . Isoflavones are known for their estrogenic activity and potential health benefits. This compound has been studied for its various biological activities, including its role in hormonal regulation and potential therapeutic applications .
Mechanism of Action
Target of Action
Irilone, a compound identified from red clover, primarily targets the Progesterone Receptor (PR) and Estrogen Receptor (ER) . The PR and ER play essential roles in reproductive function and their dysregulation can lead to gynecological diseases .
Mode of Action
This compound potentiates progesterone signaling via a progesterone response element luciferase (PRE/Luc) assay . Potentiation is when a compound has no activity by itself but when combined with another molecule, i.e., progesterone, that compound enhances PR activity . This compound was found to potentiate 5 nM P4 using a PRE-luciferase assay in both T47D and Ishikawa PR expressing cells . It was also found to increase the expression of an ERE-luciferase reporter gene, indicating ER activity .
Biochemical Pathways
This compound’s action on PR and ER leads to changes in downstream signaling pathways. It was found to increase PR protein levels, but when ER was blocked, this was mitigated . Future studies will determine if this compound is altering sumoylation of PR, and if this compound can potentiate PR signaling in vivo .
Pharmacokinetics
It is known that this compound is a component of red clover-based dietary supplements, which are consumed orally
Result of Action
This compound significantly induces the activity of alkaline phosphatase (AlP) as well as AlP, progesterone receptor, and androgen receptor mRNA levels in Ishikawa cells . Furthermore, this compound significantly induces MCF-7 cell proliferation . These results suggest that the effects of red clover extract repeatedly observed in cultured cells and the inverse correlation between risk of various cancers and flavonoid intake may be due, in part, to altered progesterone signaling .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other compounds. For example, in the presence of progesterone, this compound exhibits a dose-dependent increase in PRE/Luc activity . Additionally, the consumption of red clover-based dietary supplements, which contain this compound, has become increasingly popular, indicating that dietary intake can influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Irilone interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to exhibit α-amylase inhibitory activities , suggesting its interaction with the enzyme α-amylase. This interaction could potentially influence the breakdown of large, complex sugars into smaller molecules.
Cellular Effects
This compound has been shown to significantly induce the activity of alkaline phosphatase (AlP), as well as AlP, progesterone receptor, and androgen receptor mRNA levels in Ishikawa cells . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound potentiates progesterone signaling via a progesterone response element luciferase (PRE/Luc) assay . This suggests that this compound enhances progesterone receptor (PR) activity, potentially by blocking PR degradation and altering PR post-translational modifications .
Metabolic Pathways
This compound, as an isoflavone, is involved in the isoflavonoid biosynthetic pathway . This pathway involves several enzymes and cofactors, and the presence of this compound could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Irilone can be extracted from natural sources such as red clover and Iris species. The extraction process typically involves solvent extraction followed by purification steps like chromatography . In an industrial setting, this compound can be synthesized through chemical reactions involving the appropriate precursors and catalysts. One method involves the use of methanol and other solvents to isolate this compound from plant materials .
Chemical Reactions Analysis
Irilone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
Irilone is similar to other isoflavones such as daidzein, genistein, biochanin A, and formononetin. this compound is unique in its specific estrogenic activity and its ability to potentiate progesterone signaling . This makes it a valuable compound for studying hormonal regulation and developing new therapeutic agents.
Similar Compounds
- Daidzein
- Genistein
- Biochanin A
- Formononetin
- Prunetin
Properties
IUPAC Name |
9-hydroxy-7-(4-hydroxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O6/c17-9-3-1-8(2-4-9)10-6-20-11-5-12-16(22-7-21-12)15(19)13(11)14(10)18/h1-6,17,19H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGRQNBDTZWXTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415191 | |
Record name | Irilone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Irilone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033820 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41653-81-0 | |
Record name | Irilone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41653-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Irilone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Irilone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB3FTT7LYK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Irilone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033820 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
231 °C | |
Record name | Irilone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033820 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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